Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1

Description

Chemical Identity and Nomenclature

Systematic and Common Names

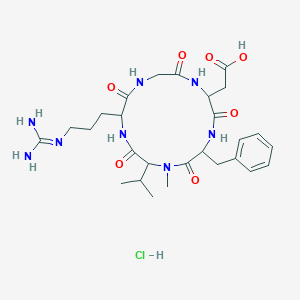

The compound’s systematic IUPAC name is cyclo-[N-methyl-L-valyl-D-phenylalanyl-L-α-aspartyl-glycyl-L-arginyl] hydrochloride. It is alternatively designated as c(RGDfV) , reflecting its sequence (Arg-Gly-Asp-D-Phe-N-Me-Val) and cyclic topology. The "f" denotes D-phenylalanine, while the lowercase "v" signifies N-methyl-L-valine, adhering to peptide nomenclature conventions.

Molecular Formula and Mass

The molecular formula is C26H38N8O7·HCl·xH2O (anhydrous base: C26H38N8O7, MW 574.63 g/mol). Hydration states vary; for example, the trifluoroacetate salt form includes additional counterions and water molecules.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 137813-35-5 | |

| Empirical Formula (Base) | C26H38N8O7 | |

| Molecular Weight (Base) | 574.63 g/mol | |

| Peptide Sequence | cyclo(Arg-Gly-Asp-D-Phe-N-Me-Val) |

Structural Features

The molecule comprises a cyclic backbone formed by a lactam bond between the C-terminal valine and N-terminal arginine. Key modifications include:

- D-Phenylalanine : Enhances proteolytic resistance by introducing a non-natural stereocenter.

- N-Methyl-L-Valine : Reduces conformational flexibility and improves membrane permeability via steric hindrance.

- Arg-Gly-Asp Triad : Maintains the canonical RGD motif, enabling selective binding to αvβ3, αIIbβ3, and other integrins.

The hydrochloride salt form improves aqueous solubility, facilitating in vitro experimentation.

Properties

Molecular Formula |

C27H41ClN8O7 |

|---|---|

Molecular Weight |

625.1 g/mol |

IUPAC Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H |

InChI Key |

JSBRBZVFFMRGCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Resin Loading and Amino Acid Coupling

- Resin activation : Wang resin is pre-swollen in dichloromethane (DCM) and treated with piperidine-DMF (25%) for Fmoc deprotection.

- Amino acid coupling : Fmoc-protected residues (e.g., Fmoc-Gly-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-D-Phe-OH) are activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine). Microwave-assisted coupling at 50°C for 10 minutes enhances efficiency.

Incorporation of N-Methylvaline

Side-Chain Protection

- Aspartic acid : Protected as tert-butyl ester (OtBu) to prevent side reactions during cyclization.

- Arginine : Protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to avoid guanidino group interference.

On-Resin Cyclization Strategies

Cyclization is critical for stabilizing the RGD (Arg-Gly-Asp) motif’s bioactive conformation. Two predominant methods are employed:

Head-to-Tail Cyclization via Activation

Disulfide-Driven Cyclization (Alternative Approach)

- Sulfenylation : Cysteine residues are protected with 3-nitro-2-pyridinesulfenyl (Npys) groups, enabling disulfide bond formation post-cyclization.

- Ag⁺-promoted thioester method : Facilitates intramolecular amide bond formation in one pot, though less commonly used for cilengitide.

Cleavage and Deprotection

The cyclic peptide is cleaved from the resin while removing side-chain protections:

- Cleavage cocktail : TFA (trifluoroacetic acid)/TIPS (triisopropylsilane)/H₂O (95:2.5:2.5) for 3 hours.

- Deprotection :

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Lyophilization

Key Challenges and Optimization

Comparative Analysis of Synthetic Protocols

| Parameter | Protocol A (PyBOP/DIPEA) | Protocol B (DPPA/DIEA) | Protocol C (Ag⁺-Thioester) |

|---|---|---|---|

| Cyclization time | 90 minutes | 3–5 hours | 30 minutes |

| Solvent | Anhydrous DCM | DMF | Aqueous buffer |

| Yield | 73% | 85% | 28% |

| Purity post-HPLC | >98% | >95% | >90% |

| Key advantage | Rapid activation | High macrocycle formation | One-pot synthesis |

Industrial-Scale Production Insights

Large-scale synthesis (e.g., Merck’s process) utilizes continuous flow reactors to maintain low concentrations during cyclization, reducing oligomerization. Automated SPPS systems enable batch production of linear precursors with >99% coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Substitution reactions can introduce new functional groups to the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Anticancer Properties

Cyclic peptides, including Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), have been investigated for their anticancer properties. Research indicates that cyclic peptides can inhibit tumor growth and metastasis by targeting specific cellular pathways involved in cancer progression. For instance, studies have shown that cyclic peptides can modulate the activity of Src family kinases, which play a critical role in cancer cell motility and invasiveness .

Neuroprotective Effects

There is emerging evidence suggesting that cyclic peptides may exhibit neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . In vitro studies have demonstrated that certain cyclic peptides can enhance neuronal survival and promote neurogenesis.

Cosmetic Applications

Cyclic peptides are increasingly utilized in cosmetic formulations for their skin-enhancing properties. They have been shown to improve skin hydration, elasticity, and overall appearance by stimulating collagen synthesis and promoting cell turnover. A patent describes the use of cyclic peptides as active components in non-therapeutic cosmetic treatments for skin care, highlighting their effectiveness even at low concentrations .

Clinical Trials on Cancer Treatment

A significant clinical trial evaluated the efficacy of a cyclic peptide similar to Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl) in patients with advanced prostate cancer. The study focused on its ability to inhibit tumor growth and metastasis through targeted inhibition of specific kinases involved in cancer progression . Results indicated a marked reduction in tumor size and improved patient outcomes.

Cosmetic Efficacy Study

In a double-blind study assessing the effects of a cosmetic cream containing cyclic peptides on aging skin, participants reported significant improvements in skin texture and hydration after eight weeks of use. The study measured parameters such as skin elasticity and moisture content, confirming the beneficial effects of cyclic peptides in cosmetic applications .

Data Tables

Mechanism of Action

The mechanism of action of Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride involves its binding to integrins αvβ3 and αvβ5. By inhibiting these integrins, the compound disrupts cell adhesion and signaling pathways that are crucial for tumor growth and angiogenesis. This inhibition leads to reduced tumor cell proliferation, migration, and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between Cilengitide and structurally/functionally related cyclic peptides:

Key Differences in Bioactivity and Stability

Target Specificity :

- Cilengitide’s RGD motif confers selectivity for αvβ3/αvβ5 integrins, unlike Cyclo(L-Tyr-L-Tyr) , which interacts with bacterial CYP121 .

- Simpler dipeptides like Cyclo(L-Pro-L-Val) lack integrin-binding motifs and exhibit broad-spectrum antimicrobial activity .

Structural Modifications: N-Methylation in Cilengitide (N-MeVal) reduces enzymatic degradation compared to non-methylated analogs like cyclo(-Arg-Gly-Asp-D-Phe-Val-) TFA (), which has a shorter half-life . D-Amino Acids: The D-Phe residue in Cilengitide enhances stability over all-L-configured peptides (e.g., cyclo(L-Phe-L-Pro)), which are more susceptible to proteases .

Conformational Rigidity :

- Cilengitide adopts a preorganized β-turn conformation due to cyclization and N-MeVal, enabling high-affinity integrin binding. In contrast, linear RGD peptides (e.g., EMD 66203) lack this rigidity and show weaker activity .

- Cyclic dipeptides like Cyclo(L-Phe-L-Pro) exhibit rigid C2 symmetry but lack the structural complexity needed for integrin inhibition .

Pharmacokinetic and Physicochemical Properties

| Property | Cilengitide (1) | Cyclo(-Arg-Gly-Asp-D-Phe-Val-) TFA | Cyclo(L-Tyr-L-Tyr) |

|---|---|---|---|

| Solubility | High (hydrochloride salt) | Moderate (TFA salt) | Low (hydrophobic dimer) |

| Metabolic Stability | High (D-Phe, N-MeVal) | Moderate | Low (no stabilizing mods) |

| Half-life (in vivo) | ~4–6 hours | ~1–2 hours | Not reported |

Biological Activity

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), commonly known as Cilengitide , is a cyclic peptide that has garnered attention in the biomedical field, particularly for its potential therapeutic applications. This compound is primarily recognized for its role as an integrin inhibitor, which has implications in cancer treatment and tissue repair.

Chemical Structure and Properties

Cilengitide is characterized by its cyclic structure comprising several amino acids, specifically:

- L-arginine

- Glycine

- L-aspartic acid

- D-phenylalanine

- N-Methyl-L-valine

The molecular formula of Cilengitide is with a molecular weight of approximately 588.7 g/mol. The compound is often found in its hydrochloride form, enhancing its solubility and stability in aqueous solutions.

Biological Activity

Cilengitide's biological activity is primarily attributed to its interaction with integrins, which are transmembrane receptors involved in cell adhesion, migration, and signaling. The inhibition of integrins can disrupt pathways critical for tumor growth and metastasis.

-

Integrin Inhibition : Cilengitide selectively inhibits the αvβ3 and αvβ5 integrins, which are overexpressed in various tumors. This inhibition can lead to:

- Reduced tumor cell adhesion

- Inhibition of angiogenesis (formation of new blood vessels)

- Induction of apoptosis (programmed cell death) in cancer cells

- Anti-tumor Effects : Preclinical studies have demonstrated that Cilengitide can significantly reduce tumor growth and enhance the efficacy of other chemotherapeutic agents.

Case Studies

- Glioblastoma Multiforme :

- Non-Small Cell Lung Cancer (NSCLC) :

Data Table: Summary of Biological Activities

Q & A

Basic: What methodologies are recommended for synthesizing and purifying Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride?

Cilengitide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Linear peptide assembly : Sequential coupling of L-arginine, glycine, L-α-aspartic acid, D-phenylalanine, and N-methyl-L-valine residues on a resin.

- Cyclization : Cleavage from the resin followed by head-to-tail cyclization under high-dilution conditions to minimize intermolecular reactions.

- Purification : Reverse-phase HPLC (≥95% purity) with C18 columns and acetonitrile/water gradients .

- Salification : Hydrochloride salt formation via lyophilization with HCl .

Basic: How is the structural integrity of Cilengitide validated in academic research?

Structural confirmation requires a multi-technique approach:

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (588.65 Da) and sequence .

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, NOESY) to resolve cyclic conformation and stereochemistry, particularly D-phenylalanine and N-methyl-valine residues .

- Circular Dichroism (CD) : To assess secondary structure stability under physiological conditions .

Basic: What experimental strategies assess Cilengitide’s selectivity for αv integrins in angiogenesis studies?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to αvβ3/αvβ5 integrins versus non-target integrins (e.g., α5β1) .

- Competitive Binding Assays : Use fluorescently labeled RGD peptides (e.g., FITC-c(RGDyK)) to measure displacement efficacy in endothelial or glioblastoma cell lines .

- Functional Assays : Monitor inhibition of integrin-mediated processes, such as endothelial cell migration (Boyden chamber) or tumor spheroid invasion in 3D matrices .

Advanced: How can researchers reconcile discrepancies between in vitro efficacy and clinical trial outcomes for Cilengitide?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare drug exposure levels in preclinical models (e.g., orthotopic glioblastoma mice) versus human trials to identify suboptimal dosing .

- Tumor Microenvironment Analysis : Use single-cell RNA sequencing to evaluate integrin expression heterogeneity in patient-derived xenografts (PDX) versus clinical samples .

- Biomarker Stratification : Retrospectively analyze trial data for subgroups with high αvβ3/αvβ5 expression using immunohistochemistry or RNA profiling .

Advanced: What mechanisms explain conflicting Phase II/III clinical trial results for Cilengitide in glioblastoma?

- Integrin Switching : Tumors may upregulate alternative integrins (e.g., α5β1) to bypass αv inhibition, as observed in post-trial genomic analyses .

- Blood-Brain Barrier (BBB) Penetration : Limited bioavailability in CNS due to molecular weight (>500 Da) and polarity; validate using microdialysis in preclinical models .

- Combination Therapy Synergy : Evaluate co-administration with temozolomide or bevacizumab to address compensatory pathways .

Advanced: How can synergistic effects of Cilengitide with other anti-angiogenic agents be systematically evaluated?

- High-Throughput Screening (HTS) : Test combinatorial efficacy in 3D glioblastoma co-cultures (tumor cells + endothelial cells) using viability and tubule formation assays .

- Transcriptomic Profiling : RNA-seq to identify pathways upregulated in resistance (e.g., VEGF or PDGFR) and target them with tyrosine kinase inhibitors .

- In Vivo Validation : Use orthotopic models with bioluminescent imaging to monitor tumor regression and metastasis in real time .

Advanced: What experimental approaches identify resistance mechanisms to Cilengitide in glioblastoma models?

- CRISPR-Cas9 Screens : Genome-wide knockout libraries to pinpoint genes (e.g., integrin subunits or downstream kinases) conferring resistance .

- Proteomic Profiling : TMT-labeled mass spectrometry to compare phosphoproteomes of sensitive versus resistant cell lines .

- Patient-Derived Organoids : Culture treatment-resistant tumor tissue to test salvage therapies like immune checkpoint inhibitors .

Basic: What are the optimal storage conditions to maintain Cilengitide stability in long-term studies?

- Short-Term : 2–8°C in airtight, light-protected vials with desiccant .

- Long-Term : -15–20°C in lyophilized form; reconstitute in sterile PBS (pH 7.4) immediately before use .

- Stability Monitoring : Periodic HPLC and CD analysis to detect hydrolysis or conformational changes .

Advanced: How can structure-activity relationship (SAR) studies guide the design of Cilengitide analogs with improved efficacy?

- Residue Substitution : Replace D-phenylalanine with D-tyrosine to enhance αvβ3 binding affinity, as suggested by molecular docking studies .

- Backbone Modification : Introduce non-natural amino acids (e.g., β-alanine) to reduce proteolytic degradation .

- Peptide Cyclization Optimization : Test alternative linkers (e.g., lactam bridges) for improved metabolic stability .

Advanced: What strategies address Cilengitide’s pharmacokinetic limitations in preclinical development?

- Nanocarrier Encapsulation : Use liposomes or PEGylated nanoparticles to enhance BBB penetration and half-life .

- Prodrug Design : Synthesize esterified derivatives for pH-dependent activation in tumor microenvironments .

- Interspecies Scaling : Allometric modeling to predict human clearance rates from rodent and primate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.